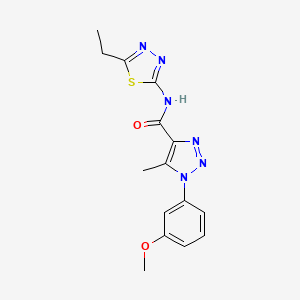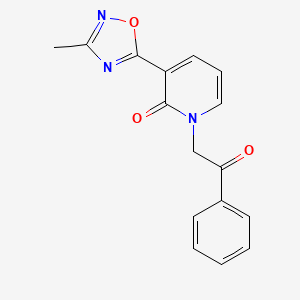
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups, including an indole ring, a 1,2,4-triazole ring, and a fluorophenyl group . The indole ring is a common structure in many bioactive compounds and has been found to bind with high affinity to multiple receptors, making it useful in the development of new derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is aromatic in nature due to the delocalization of π-electrons . It also contains a 1,2,4-triazole ring, which is a stable structure and difficult to cleave .Physical and Chemical Properties Analysis
The compound has a molecular weight of 434.5 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibitory Activity
Compounds related to 1,2,4-triazole, like the one , have demonstrated significant inhibitory activity against tyrosinase, an enzyme crucial in melanin formation. A study on similar derivatives found that these compounds could potentially be used to design new drugs against melanogenesis, offering a new scaffold for therapeutic development (Hassan et al., 2022).
Antiplasmodial Properties
A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, structurally related to the compound , showed potential in vitro antiplasmodial properties against Plasmodium falciparum, a parasite responsible for malaria. Molecular docking studies provided insights into their mode of action, suggesting a novel approach for antimalarial drug development (Mphahlele et al., 2017).
Antimicrobial Activity
Derivatives of 1,2,4-triazole, similar to the compound of interest, have been synthesized and shown to possess significant antimicrobial properties, including antibacterial, antifungal, and anti-tuberculosis activities. This suggests their potential application in treating various infectious diseases (MahyavanshiJyotindra et al., 2011).
Anticancer Potential
Compounds structurally related to 1,2,4-triazole derivatives have shown promising results as anticancer agents. Studies on thiazole derivatives, which share some structural similarities, revealed significant anticancer activity, particularly against lung adenocarcinoma cells, suggesting a potential avenue for cancer therapy (Evren et al., 2019).
Anti-inflammatory Properties
Certain derivatives of the 1,2,4-triazole ring system, akin to the compound in focus, have been identified to exhibit anti-inflammatory activity. This opens up possibilities for their use in developing anti-inflammatory medications (Sunder & Maleraju, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-25-18(15-10-21-16-8-3-2-7-14(15)16)23-24-19(25)27-11-17(26)22-13-6-4-5-12(20)9-13/h2-10,21H,11H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNIOCARNVIFJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2360992.png)
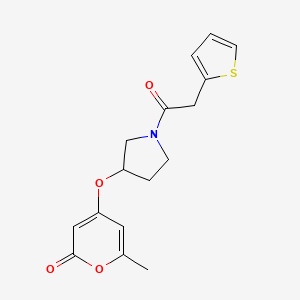
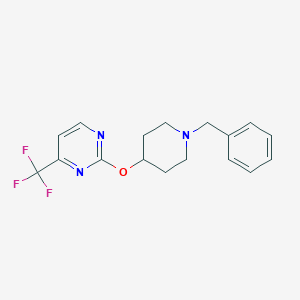
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2360999.png)

![N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2361001.png)
![(2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2361002.png)
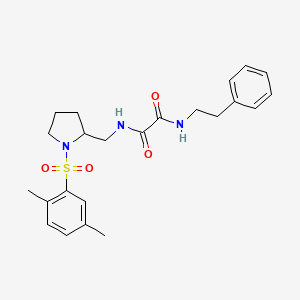
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B2361004.png)
